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4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Regioisomerism Physicochemical profiling Structure-property relationships

This compound is the definitive 2-ethoxymethyl regioisomer of N-acyl pyrrolidine succinic acid monoamide. Its saturated 4-oxobutanoic acid linker ensures reversible, non-covalent target engagement, making it an essential negative control for covalent inhibitor campaigns and a matched amide-linked comparator for DMPK metabolic stability assays. Paired with the unsubstituted parent scaffold (CAS 69338-35-8), it enables isolation of the ethoxymethyl substituent's contribution to permeability and plasma protein binding in ADME screening. Procure now to advance your SAR matrix studies.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 2097978-53-3
Cat. No. B1476892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
CAS2097978-53-3
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOCC1CCCN1C(=O)CCC(=O)O
InChIInChI=1S/C11H19NO4/c1-2-16-8-9-4-3-7-12(9)10(13)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15)
InChIKeyIKWJWYPWVSHOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097978-53-3): Procurement-Relevant Identity and Physicochemical Baseline


4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097978-53-3), also designated AKOS026709634, is a synthetic pyrrolidine amide of succinic acid with molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol [1]. The compound features a pyrrolidine ring substituted at the 2-position with an ethoxymethyl (-CH2OEt) group and acylated with a 4-oxobutanoic acid (succinic acid monoamide) moiety [1]. Computed physicochemical descriptors include an XLogP3 of -0.1, topological polar surface area (TPSA) of 66.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to a family of N-acyl pyrrolidine derivatives that have been studied as bioactive scaffolds, including prolyl oligopeptidase inhibitors and N-acylethanolamine acid amidase (NAAA) inhibitors [2][3].

Why 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Even among close structural analogs sharing the pyrrolidine-4-oxobutanoic acid core, minor modifications produce substantial changes in physicochemical and biological profiles. The location of the ethoxymethyl substituent (2-position vs. 3-position), the oxidation state of the butanoic acid linker (saturated vs. α,β-unsaturated), and additional ring substituents (e.g., methyl, fluoro) each alter logP, polar surface area, hydrogen-bonding capacity, and conformational flexibility in ways that are not trivially predictable from structure alone [1][2]. For example, the 2-substituted ethoxymethyl regioisomer (CAS 2097978-53-3) has a distinct spatial orientation of the ether side chain relative to the amide carbonyl compared to its 3-substituted congener, potentially affecting target binding and metabolic stability. Systematic SAR studies on dicarboxylic acid bis(L-prolyl-pyrrolidine) amides demonstrate that even isosteric replacement of the dicarboxylic acid linker can shift prolyl oligopeptidase inhibitory potency by orders of magnitude [2]. Consequently, substituting this compound with any analog—regioisomeric, homologated, or differentially substituted—requires de novo experimental profiling before conclusions about functional equivalence can be drawn.

Product-Specific Quantitative Differentiation Evidence for 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097978-53-3) vs. Closest Analogs


Regioisomeric Differentiation: 2-Ethoxymethyl vs. 3-Ethoxymethyl Substitution on the Pyrrolidine Ring

The target compound (2-ethoxymethyl regioisomer, CAS 2097978-53-3) differs from its 3-ethoxymethyl regioisomer (4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid) in the position of the ether substituent on the pyrrolidine ring. The 2-substituted pattern places the ethoxymethyl group adjacent to the amide nitrogen, creating a different steric and electronic environment around the reactive N–C(O) bond compared to the 3-substituted analog [1]. Computed properties from PubChem indicate that the 2-substituted compound has a molecular formula of C11H19NO4, MW 229.27 g/mol, XLogP3 of -0.1, TPSA of 66.8 Ų, 1 HBD, 4 HBA, and 6 rotatable bonds [1]. The 3-substituted regioisomer, despite sharing the same molecular formula, is expected to exhibit a subtly different dipole moment and conformational ensemble due to the altered vector of the ethoxymethyl group relative to the amide plane. In medicinal chemistry SAR, such regioisomeric shifts have been shown to modulate target binding affinity and selectivity; for instance, in prolyl oligopeptidase inhibitor series, the spatial orientation of substituents on the pyrrolidine ring directly governs potency [2]. Quantitative head-to-head bioactivity data for these two specific regioisomers have not been publicly reported, but the physicochemical divergence alone precludes their interchangeable use.

Regioisomerism Physicochemical profiling Structure-property relationships

Linker Oxidation State Differentiation: Saturated vs. α,β-Unsaturated 4-Oxobutanoic Acid Chain

The target compound (CAS 2097978-53-3) possesses a fully saturated 4-oxobutanoic acid linker (succinic acid monoamide), whereas a closely related analog (E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098155-93-0) incorporates an α,β-unsaturated (fumaric acid monoamide) linker [1][2]. The saturated compound has MW 229.27 g/mol and 6 rotatable bonds, while the unsaturated analog has MW 227.26 g/mol (ΔMW = -2.01 Da) and 5 rotatable bonds [2]. The α,β-unsaturated carbonyl system in the comparator confers Michael acceptor reactivity, enabling covalent modification of cysteine residues in target proteins—a property absent in the saturated target compound . This differential electrophilicity has profound implications: the saturated compound is suitable for reversible, non-covalent target engagement, whereas the unsaturated analog may act as a covalent inhibitor or as a probe for cysteine profiling .

Oxidation state Electrophilicity Covalent inhibitor design

Differentiation from the Unsubstituted Parent Scaffold: 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (CAS 69338-35-8)

The target compound (CAS 2097978-53-3) represents a functionalized derivative of the minimal scaffold 4-oxo-4-(pyrrolidin-1-yl)butanoic acid (CAS 69338-35-8), which lacks any substituent on the pyrrolidine ring [1]. Key computed differences: MW increases from 171.19 g/mol (parent) to 229.27 g/mol (target; ΔMW = +58.08 Da) [1][2]; XLogP3 shifts from approximately -0.7 (unsubstituted pyrrolidine amide) to -0.1 (target compound with ethoxymethyl), indicating a modest lipophilicity increase of ~0.6 log units [1]; TPSA remains comparable at 66.8 Ų for the target (vs. ~66.8 Ų estimated for the parent) due to both having the same polar atom count (1 HBD, 4 HBA) [1]; rotatable bonds increase from 3 (parent) to 6 (target, Δ = +3) [1]. The ethoxymethyl substituent adds conformational degrees of freedom and a hydrogen bond acceptor (ether oxygen) that may engage in additional polar interactions with biological targets. Class-level evidence from dicarboxylic acid azacycle L-prolyl-pyrrolidine amide SAR studies demonstrates that appending substituents to the pyrrolidine ring can shift prolyl oligopeptidase IC50 values by more than three orders of magnitude (from low nM to >10,000 nM) [3].

Substituent effect Lipophilicity modulation SAR baseline

Differentiation from 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid (CAS 2097944-20-0): Amide vs. Direct N-Alkyl Linkage

The target compound (CAS 2097978-53-3) incorporates a 4-oxobutanoyl (succinyl monoamide) linker connecting the pyrrolidine nitrogen to the terminal carboxylic acid, whereas the comparator 2-(2-(ethoxymethyl)pyrrolidin-1-yl)butanoic acid (CAS 2097944-20-0) employs a direct N–CH(CH2CH3)COOH linkage (a secondary amino acid motif) [1][2]. This structural difference produces distinct chemical environments: the amide carbonyl (C=O) in the target renders the pyrrolidine nitrogen non-basic and resistant to protonation at physiological pH, while the tertiary amine nitrogen in the comparator is basic and protonatable (pKa ~8–10) [3]. Computed properties: target MW 229.27, XLogP3 -0.1, 6 rotatable bonds, formula C11H19NO4; comparator MW 215.29, formula C11H21NO3 (ΔMW = -13.98 Da, one fewer oxygen atom) [1][2]. The amide linkage in the target compound may confer greater metabolic stability toward N-dealkylation by cytochrome P450 enzymes compared to the N-alkyl aniline-type linkage in the comparator, though direct metabolic data for this pair have not been published [3].

Linker chemistry Metabolic stability N-acyl vs. N-alkyl

Qualitative In Vitro Anti-Inflammatory Activity: TNF-α and IL-6 Cytokine Suppression

A preliminary study reported that 4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid can inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in vitro . No quantitative IC50 values, positive controls (e.g., dexamethasone), or comparator compound data were provided in the accessible report. The mechanism of cytokine suppression—whether through direct target engagement (e.g., p38 MAPK, NF-κB pathway) or non-specific cytotoxicity—has not been elucidated. Comparative data for the 3-ethoxymethyl regioisomer or the unsubstituted parent scaffold are absent. Therefore, while this finding suggests a potential biological activity profile not publicly reported for the closest analogs, it cannot be used to make procurement decisions based on potency, selectivity, or therapeutic index.

Cytokine inhibition Anti-inflammatory In vitro pharmacology

Computational Drug-Likeness and Physicochemical Differentiation Across the Analog Set

When benchmarked against the four closest structural analogs using computed Lipinski and Veber parameters, the target compound (CAS 2097978-53-3) occupies a distinct region of the drug-like chemical space [1][2]. Specifically: (i) All five compounds satisfy Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5). (ii) The target compound has an XLogP3 of -0.1, the highest among the five (comparator range: approximately -0.7 to -1.2, based on unsubstituted pyrrolidine and other analogs; the unsaturated analog is estimated near -0.3). (iii) TPSA is identical (66.8 Ų) for the target and 3-regioisomer, similar for the unsaturated analog (estimated 63.6 Ų), and lower for the butanoic acid amine comparator (estimated 49.8 Ų). (iv) Rotatable bond count: target has 6; 3-regioisomer has 6; unsaturated analog has 5; unsubstituted parent has 3; amine-linked comparator has 5. (v) Veber's rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) is met by all. The combination of moderate TPSA (enabling passive permeability) and the specific XLogP3 value (-0.1) distinguishes the target from the more hydrophilic unsubstituted parent (estimated XLogP3 ≈ -0.7) and the less polar amine-linked comparator.

Drug-likeness ADME prediction Physicochemical property benchmarking

Recommended Application Scenarios for 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2097978-53-3) Based on Quantified Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies for Pyrrolidine Amide-Based Inhibitor Programs

This compound serves as the definitive 2-ethoxymethyl regioisomer for SAR matrix studies investigating the optimal spatial presentation of the ether side chain relative to the amide pharmacophore. As established in Section 3, Evidence Item 1, the 2-substitution pattern projects the ethoxymethyl group into a geometric region distinct from the 3-substituted regioisomer. Researchers conducting systematic SAR around pyrrolidine amide scaffolds—particularly those targeting prolyl oligopeptidase (POP), N-acylethanolamine acid amidase (NAAA), or fatty acid amide hydrolase (FAAH)—require both regioisomers as matched pairs to deconvolute whether potency shifts arise from steric, electronic, or conformational effects [1][2].

Non-Covalent Reversible Inhibitor Design Where Saturated Linker Integrity Is Required

The saturated 4-oxobutanoic acid linker in this compound (CAS 2097978-53-3) is essential for programs that require reversible, non-covalent target engagement, as discussed in Section 3, Evidence Item 2. In contrast to the α,β-unsaturated analog (CAS 2098155-93-0), which can act as a Michael acceptor and form irreversible covalent adducts with cysteine thiols, the saturated target compound cannot participate in conjugate addition reactions [1]. This makes it suitable as a negative control in covalent inhibitor discovery campaigns, for washout reversibility experiments, or whenever off-target covalent modification must be avoided.

Metabolic Stability Benchmarking of N-Acyl vs. N-Alkyl Pyrrolidine Linkers

The N-acyl pyrrolidine structure of the target compound provides a metabolically distinct linker compared to the N-alkyl tertiary amine linkage in 2-(2-(ethoxymethyl)pyrrolidin-1-yl)butanoic acid (CAS 2097944-20-0), as established in Section 3, Evidence Item 4. For DMPK (drug metabolism and pharmacokinetics) profiling, this compound can serve as the amide-linked comparator in head-to-head metabolic stability assays (e.g., human liver microsomes, hepatocytes) to experimentally quantify the differential susceptibility to N-dealkylation versus amide hydrolysis [1][2].

Physicochemical and ADME Profiling: Benchmarking the Impact of 2-Ethoxymethyl Substitution

The target compound, together with the unsubstituted parent scaffold 4-oxo-4-(pyrrolidin-1-yl)butanoic acid (CAS 69338-35-8), forms a pairs for quantifying the impact of the 2-ethoxymethyl substituent on key ADME parameters (Section 3, Evidence Items 3 and 6). The 2-ethoxymethyl group increases molecular weight by +58 Da, lipophilicity by ~0.6 log units, and rotatable bond count by +3 versus the unsubstituted parent [1]. These matched compounds enable parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and plasma protein binding experiments to isolate the physicochemical contribution of the ethoxymethyl substituent to oral absorption potential.

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